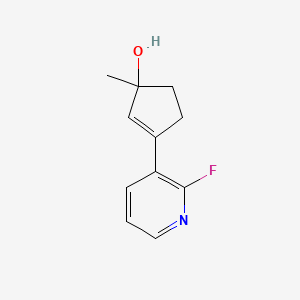![molecular formula C14H14O2 B8582457 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol](/img/structure/B8582457.png)
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol
描述
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is an organic compound characterized by the presence of two hydroxy-1-butynyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of 1,4-dibromo-2-fluorobenzene with 4-hydroxy-1-butyne under specific conditions. The reaction typically requires a palladium catalyst and a base such as triethylamine in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.
科学研究应用
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties .
作用机制
The mechanism of action of 4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxy-1-butynyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The benzene ring provides a stable aromatic framework that can undergo various chemical modifications, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
4-[4-(4-Hydroxy-but-1-ynyl)-phenyl]-but-3-yn-1-ol is unique due to the presence of hydroxy-1-butynyl groups, which impart distinct chemical and physical properties compared to other dihydroxybenzenes. These groups enhance the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.
属性
分子式 |
C14H14O2 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
4-[4-(4-hydroxybut-1-ynyl)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C14H14O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-10,15-16H,3-4,11-12H2 |
InChI 键 |
UAVWARVMTGUXDP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CCCO)C#CCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)

![2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid](/img/structure/B8582383.png)

![2-Chloro-1-[3-(ethyldisulfanyl)-4-nitrophenoxy]-4-(trifluoromethyl)benzene](/img/structure/B8582391.png)









